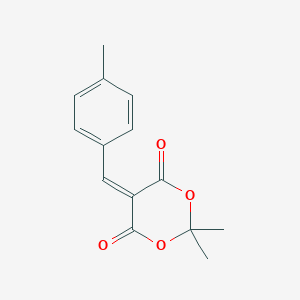

2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione

概要

説明

2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a dioxane ring and a benzylidene group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione typically involves the condensation of 4-methylbenzaldehyde with dimethyl malonate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium tert-butoxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

化学反応の分析

Michael Addition Reactions

The compound participates in Michael addition reactions due to its electron-deficient double bond. For example:

-

Thiol addition : Reaction with dithiomalondianilide in acetone under basic conditions yields Michael adducts (e.g., 15a ) and subsequent cyclization products (e.g., thiolate 16a ) via intramolecular heterocyclization .

-

Ammonolysis : Treatment with aqueous ammonia generates amino(thiomethyl)methylene derivatives, as observed in analogous Meldrum’s acid systems .

| Reaction Type | Conditions | Products | Yield | Ref. |

|---|---|---|---|---|

| Michael addition | Acetone, reflux, N-methylmorpholine | Michael adducts (15 ) and thiolates (16 ) | 19–36% |

Reduction of the Exocyclic Double Bond

The benzylidene group undergoes catalytic transfer hydrogenation:

-

Reduction with NaBH₄ : In dichloromethane (DCM) and acetic acid, the exocyclic double bond is selectively hydrogenated to yield 5-(4-methylbenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (3b ) as a saturated derivative .

| Reagent | Solvent | Catalyst | Product | Yield | Ref. |

|---|---|---|---|---|---|

| NaBH₄ | DCM | Acetic acid | Saturated dioxanedione (3b ) | 36% |

Cycloaddition Reactions

The α,β-unsaturated carbonyl system acts as a dienophile in Diels-Alder reactions:

-

Diels-Alder with 1,3-dienes : Reacts with 2-amino-1,3-butadienes (generated in situ from acetone and amines) to form spirocyclic tetrahydroquinoline derivatives via a multicomponent pathway .

| Dienophile | Conditions | Cycloadduct | Yield | Ref. |

|---|---|---|---|---|

| 2-Amino-1,3-butadiene | L-Ascorbic acid, ethanol | Dispiro[tetrahydroquinoline-dioxane] | 37–54% |

Nucleophilic Addition and Cyclization

-

Phosphine-mediated cyclization : Reaction with triphenylphosphine leads to thiomethylphosphonium salts (e.g., 6a ) through nucleophilic attack at the carbonyl followed by cyclization .

-

Oxidation : Treatment with m-chloroperbenzoic acid oxidizes thiomethyl groups to sulfoxides (e.g., 5 ) .

| Reagent | Product | Key Step | Ref. |

|---|---|---|---|

| Triphenylphosphine | Thiomethylphosphonium salts (6a ) | Nucleophilic substitution | |

| m-CPBA | Sulfoxide derivatives (5 ) | Oxidation of thioether |

Condensation and Knoevenagel Reactions

The compound itself is synthesized via Knoevenagel condensation between Meldrum’s acid and 4-methylbenzaldehyde in ethanol or aqueous media . This reaction is acid-catalyzed and proceeds under mild conditions.

| Aldehyde | Catalyst | Conditions | Yield | Ref. |

|---|---|---|---|---|

| 4-Methylbenzaldehyde | H₂SO₄ | Ethanol, reflux | 85–92% |

Solvolysis and Ring-Opening

Under acidic or thermal conditions, Meldrum’s acid derivatives undergo ring-opening to release CO₂ and acetone . For the 4-methylbenzylidene derivative, solvolysis in acetic acid generates β-keto esters or malonic acid derivatives .

Key Mechanistic Insights

科学的研究の応用

Organic Synthesis

DMBD is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several reactions:

- Michael Addition Reactions : DMBD can act as a Michael acceptor due to the presence of the dioxane moiety, facilitating the formation of complex organic molecules through nucleophilic attack by enolate ions.

- Aldol Condensation : The compound can also undergo aldol condensation reactions, leading to the formation of β-hydroxy ketones, which are valuable in synthetic organic chemistry.

Materials Science

In materials science, DMBD has shown promise in the development of new polymeric materials:

- Polymerization : The compound can be polymerized to produce thermosetting resins that exhibit enhanced thermal stability and mechanical properties. This application is particularly relevant in the production of coatings and adhesives.

- Nanocomposites : Research indicates that incorporating DMBD into nanocomposite materials can improve their mechanical strength and thermal resistance. This is beneficial for applications in electronics and automotive industries.

Medicinal Chemistry

DMBD's structural characteristics make it a candidate for various medicinal applications:

- Anticancer Activity : Preliminary studies suggest that DMBD exhibits cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular metabolism.

- Antioxidant Properties : The compound has been evaluated for its antioxidant potential, which could be leveraged in developing nutraceuticals or pharmaceuticals aimed at combating oxidative stress-related diseases.

Case Study 1: Synthesis of Novel Derivatives

A study published in Journal of Organic Chemistry explored the synthesis of novel derivatives based on DMBD. The researchers successfully modified the compound to enhance its reactivity and selectivity in organic transformations .

Case Study 2: Polymer Development

Research conducted at a leading university focused on the polymerization of DMBD into a thermosetting resin. The resulting material demonstrated superior thermal stability compared to traditional resins, making it suitable for high-performance applications .

A collaborative study between pharmaceutical companies assessed the anticancer properties of DMBD derivatives. The findings indicated significant cytotoxicity against breast cancer cell lines, warranting further investigation into its potential as an anticancer agent .

作用機序

The mechanism by which 2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione exerts its effects involves interactions with various molecular targets. The benzylidene group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dioxane ring may also play a role in stabilizing the compound and enhancing its binding affinity to specific targets.

類似化合物との比較

Similar Compounds

2,2-Dimethyl-1,3-dioxane-4,6-dione: Lacks the benzylidene group, making it less reactive in certain chemical reactions.

5-(4-Methylbenzylidene)-1,3-dioxane-4,6-dione: Lacks the dimethyl groups, which can affect its stability and reactivity.

Uniqueness

2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione is unique due to the presence of both the benzylidene and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

生物活性

2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione (CAS No. 15795-51-4) is an organic compound notable for its complex structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its unique chemical properties and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 246.26 g/mol. The compound features a dioxane ring and a benzylidene group, which contribute to its reactivity and interaction with biological targets.

Synthesis

The synthesis typically involves the condensation of 4-methylbenzaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide or potassium tert-butoxide. This process yields the desired compound through cyclization, often using solvents like ethanol or methanol .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown potential inhibitory effects on various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its effects appears to involve interactions with specific enzymes and receptors. The benzylidene group is particularly significant for binding interactions that may inhibit enzymatic activity, while the dioxane ring contributes to the stability and binding affinity of the compound .

Structure-Activity Relationship (SAR)

A recent study explored the structure-activity relationship of derivatives related to this compound. The findings indicated that modifications to the benzylidene moiety could enhance biological activity against specific targets like PTP1B (protein tyrosine phosphatase 1B), which is implicated in diabetes and obesity .

QSAR Studies

Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of this class of compounds. These models correlate molecular descriptors with biological activity metrics, aiding in the design of more potent derivatives .

Case Studies

特性

IUPAC Name |

2,2-dimethyl-5-[(4-methylphenyl)methylidene]-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-9-4-6-10(7-5-9)8-11-12(15)17-14(2,3)18-13(11)16/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXAMCVRKGTPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)OC(OC2=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394244 | |

| Record name | 2,2-Dimethyl-5-[(4-methylphenyl)methylidene]-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15795-51-4 | |

| Record name | 2,2-Dimethyl-5-[(4-methylphenyl)methylidene]-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。